8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
Description
Properties
IUPAC Name |
8-fluoro-5-[(3-methylphenyl)methyl]-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-17-6-5-8-19(12-17)14-29-15-22-25(21-13-20(27)9-10-23(21)29)28-31(26(22)33)16-24(32)30-11-4-3-7-18(30)2/h5-6,8-10,12-13,15,18H,3-4,7,11,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEDINJKIJVNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluoro, methylbenzyl, and piperidinyl groups. Key steps may include:
Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 3-methylbenzyl group: This can be done via alkylation reactions using 3-methylbenzyl halides.
Incorporation of the 2-methylpiperidin-1-yl group: This step may involve nucleophilic substitution reactions with 2-methylpiperidine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
2-(2-Fluorophenyl)-8-methyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one ()
- Substituents: 2-(2-fluorophenyl) at position 2, 8-methyl on the quinoline core.
- Physical Properties : Melting point >300°C, indicative of high crystallinity.
- Structural Insights: The fluorophenyl group at position 2 contrasts with the target compound’s 2-methylpiperidin-oxoethyl chain. Fluorine’s position (meta on the phenyl vs. para on the quinoline in the target) may alter electronic effects and binding interactions .
8-Chloro-2-(4-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one ()
- Substituents : 8-chloro, 2-(4-methoxyphenyl).
- Key Differences : Chlorine (larger halogen) at position 8 vs. fluorine in the target compound. The 4-methoxyphenyl group is electron-donating, whereas the target’s 3-methylbenzyl is more lipophilic.
- Deuterated Analog (8l) : Incorporates deuterium at the methoxy group, highlighting strategies for metabolic stabilization—a contrast to the target’s fluorination .
Pyrazolo[3,4-b]quinoline Derivatives ()
- Core Structure: Pyrazolo[3,4-b]quinoline fused system, differing in ring connectivity from the target.
- Substituents : 9-(furan-2-carbonyl) and 3,7,7-trimethyl groups.
- Synthesis : Multi-step route involving dimedone and substituted aldehydes. The furan carbonyl introduces a distinct pharmacophore compared to the target’s piperidine-oxoethyl chain.
- Relevance: Demonstrates synthetic versatility for pyrazoloquinolines but lacks direct structural overlap with the target .
Fluorinated and Halogenated Derivatives
Trifluoromethyl-Substituted Pyrazolone ()
- Structure: 4-((2-chloro-8-methylquinolin-3-yl)methylene)-3-(trifluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one.
- Key Features : Multiple fluorinated groups (trifluoromethyl, difluorophenyl) increase lipophilicity and metabolic resistance. Melting point (269–272°C) is lower than ’s compound, suggesting reduced crystallinity due to bulkier substituents .
Triazolo[4,3-a]quinoxalinone ()
- Structure : Contains trifluoromethyl and 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups.
- Molecular Weight: 476.76 g/mol (higher than typical pyrazoloquinolines), likely due to multiple trifluoromethyl groups.
- Comparison : Highlights trade-offs between halogenation and molecular weight for bioavailability .
Structure-Activity Relationship (SAR) Considerations
- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity may improve target binding vs. chlorine’s steric bulk .
- Substituent Position : The 3-methylbenzyl group (target) vs. 4-methoxyphenyl () affects lipophilicity and steric interactions.
- Deuteration vs. Fluorination : Deuterated analogs () optimize pharmacokinetics, whereas fluorination balances electronic effects and metabolic stability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling for C–C bond formation and nucleophilic substitution for introducing the 2-methylpiperidin-1-yl group . Key steps:
- Step 1: Construction of the pyrazoloquinoline core via cyclization under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2: Functionalization of the core with fluorine and 3-methylbenzyl groups using SNAr reactions at 80–100°C .
- Step 3: Coupling the 2-methylpiperidin-1-yl moiety via amide bond formation, optimized with HATU/DIPEA in dichloromethane . Yield Optimization: Monitor intermediates via HPLC ; adjust solvent polarity (e.g., THF for solubility) and reaction time to minimize byproducts .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- 1H/13C NMR: Assign proton environments (e.g., fluorine-induced deshielding at C8 ) and confirm piperidine ring conformation .
- X-ray Crystallography: Resolve spatial arrangement of the pyrazoloquinoline core and substituent orientations .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]+: ~518.22) .
Q. How does the fluorine substituent influence electronic properties and target binding?
Fluorine’s electronegativity enhances electron-withdrawing effects, increasing the compound’s affinity for ATP-binding pockets in kinases. Comparative studies with non-fluorinated analogs show a 3–5× improvement in IC50 values for kinase inhibition .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Kinase Inhibition Assays: Use ADP-Glo™ Kinase Assay for measuring ATPase activity .
- Cell Viability Assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT, with IC50 calculated via nonlinear regression .
Advanced Research Questions
Q. How can computational modeling predict interactions with kinase targets?
- Molecular Docking: Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR, BRAF). Validate with co-crystallized ligand RMSD <2.0 Å .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the 2-methylpiperidin-1-yl moiety in hydrophobic pockets .
- Experimental Cross-Validation: Surface Plasmon Resonance (SPR) for kinetic binding analysis (KD < 100 nM preferred) .
Q. What strategies resolve contradictions between enzyme inhibition and cell-based activity?
- Permeability Assessment: Use Caco-2 monolayers to evaluate membrane penetration (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
- Metabolite Screening: LC-MS/MS to identify intracellular degradation products .
- Off-Target Profiling: Kinome-wide selectivity screening (e.g., DiscoverX KINOMEscan) .
Q. How to establish SAR for the 2-methylpiperidin-1-yl moiety?
- Analog Synthesis: Replace 2-methylpiperidine with morpholine, piperazine, or azetidine derivatives .
- Activity Mapping: Compare IC50 against kinase panels; azetidine analogs show 2× lower potency due to reduced hydrophobic interactions .
- Structural Analysis: Co-crystallize analogs with target kinases to identify critical van der Waals contacts .
Q. How do solvent polarity and temperature affect electrophilic substitutions on the pyrazoloquinoline core?
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nitration at C7 via charge stabilization, while toluene directs substitution to C4 .
- Temperature Control: Reactions at 0–5°C favor kinetic products (e.g., meta-substitution), whereas 80°C promotes thermodynamic control (para-substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
